N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: is a complex organic compound that features a unique combination of functional groups, including a butylphenyl group, a fluoro group, and a dibenzo[c,e][1,2]thiazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[c,e][1,2]thiazine ring system.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the butylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction using butylbenzene and a suitable catalyst like aluminum chloride (AlCl3).
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its aromatic and fluoro groups could make it useful in the development of advanced materials, such as organic semiconductors or liquid crystals.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide: Similar in structure but with a pyridine ring instead of the dibenzo[c,e][1,2]thiazine ring.
N-(4-butylphenyl)-4-methoxybenzenesulfonamide: Contains a methoxy group and a sulfonamide moiety, differing in functional groups and overall structure.
Uniqueness
N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its combination of a fluoro group, a dibenzo[c,e][1,2]thiazine ring, and an acetamide moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H23FN2O3S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C24H23FN2O3S/c1-2-3-6-17-9-12-19(13-10-17)26-24(28)16-27-22-14-11-18(25)15-21(22)20-7-4-5-8-23(20)31(27,29)30/h4-5,7-15H,2-3,6,16H2,1H3,(H,26,28) |
InChI Key |
QYKTZLIWOYFTLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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